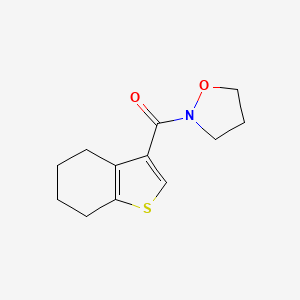
1,2-Oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of oxazolidinones and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 1,2-Oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone is not fully understood. However, it is believed to exert its pharmacological effects by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotion, and behavior. This compound has also been found to possess antioxidant properties, which may help protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,2-Oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone in lab experiments is its ability to modulate the levels of neurotransmitters in the brain. This makes it a promising candidate for the development of drugs for the treatment of various neurological disorders such as depression, anxiety, and epilepsy.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
1,2-Oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone has several potential future directions in scientific research. Some of these include:
1. Development of novel drugs for the treatment of neurological disorders such as depression, anxiety, and epilepsy.
2. Investigation of the potential anticancer properties of this compound.
3. Study of the mechanisms underlying the antioxidant properties of this compound.
4. Exploration of the potential use of this compound as a neuroprotective agent.
5. Investigation of the potential use of this compound in the treatment of Alzheimer's disease.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. Its ability to modulate the levels of neurotransmitters in the brain makes it a promising candidate for the development of drugs for the treatment of various neurological disorders. However, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 1,2-Oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with oxazolidinone in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with a suitable base to obtain the final compound.
Aplicaciones Científicas De Investigación
1,2-Oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against various enzymes such as monoamine oxidase and acetylcholinesterase. This compound has also been shown to possess anticonvulsant, antidepressant, and anxiolytic properties.
Propiedades
IUPAC Name |
1,2-oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c14-12(13-6-3-7-15-13)10-8-16-11-5-2-1-4-9(10)11/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHWZOZTOZZLLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)N3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-N-[[1-(2-methoxyethyl)cyclopropyl]methyl]benzamide](/img/structure/B6630884.png)
![3-[3-[(2-Fluorophenyl)methylamino]phenyl]propan-1-ol](/img/structure/B6630887.png)

![2-[(2-Chloro-4-cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B6630894.png)

![3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol](/img/structure/B6630919.png)
![3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid](/img/structure/B6630921.png)




![N-[4-(oxazinane-2-carbonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6630975.png)

